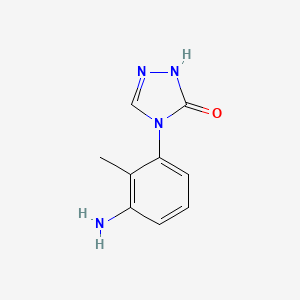

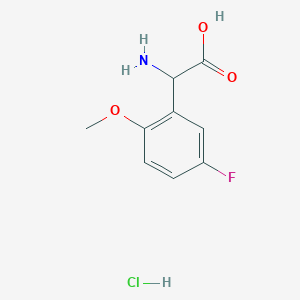

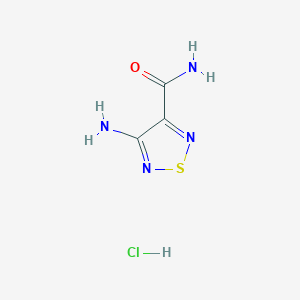

![molecular formula C11H14ClNO4 B1382449 2-[Benzyl(carboxymethyl)amino]acetic acid hydrochloride CAS No. 1803582-94-6](/img/structure/B1382449.png)

2-[Benzyl(carboxymethyl)amino]acetic acid hydrochloride

Overview

Description

2-[Benzyl(carboxymethyl)amino]acetic acid hydrochloride (2-BCMAA-HCl) is a small organic molecule that has been used in scientific research applications for a variety of purposes. It is a derivative of the amino acid glycine, which is an important building block of proteins in living organisms. 2-BCMAA-HCl has been studied for its potential to act as an inhibitor of enzymes and to modulate the activity of certain proteins. In addition, it has been used in experiments to investigate biochemical and physiological processes in cells. In

Scientific Research Applications

Chemical Properties and Reactions : Benzothiazol-2-yl glyoxylic acid and α-amino-benzothiazol-2-yl acetic acid hydrochloride, which are structurally related to 2-[Benzyl(carboxymethyl)amino]acetic acid hydrochloride, show unique decarboxylation properties at room temperature, influenced by factors like the formation of a planar zwitterion, the distance between zwitterion charges, and stabilization of the intermediate carbanion (Baudet & Otten, 1970).

Synthesis and Coupling Methods : Efficient coupling methods for conjugated carboxylic acids, including those similar to 2-[Benzyl(carboxymethyl)amino]acetic acid hydrochloride, with methyl ester amino acids hydrochloride have been developed, utilizing reagents like Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP). This method allows for the synthesis of various substituted amino acid derivatives (Brunel, Salmi, & Letourneux, 2005).

Enzymatic Substrate Synthesis : The synthesis of important enzymatic substrates, like Fa-Met, is possible through the coupling of conjugated carboxylic acids with methyl ester amino acids hydrochloride, demonstrating the compound's utility in biochemical applications (Brunel, Salmi, & Letourneux, 2005).

Protective Groups in Synthesis : Benzylidene acetal protective groups, which are related to the benzyl group in 2-[Benzyl(carboxymethyl)amino]acetic acid hydrochloride, can be used as surrogates for carboxylic acids. This approach facilitates the synthesis of complex molecules like uronic acids and sugar amino acids, highlighting the compound's role in synthetic organic chemistry (Banerjee, Senthilkumar, & Baskaran, 2016).

Adsorption and Separation Applications : Metallogels synthesized from carboxymethyl-(3,5-di-tert-butyl-2-hydroxy-benzyl)amino acetic acid, a compound similar to 2-[Benzyl(carboxymethyl)amino]acetic acid hydrochloride, have shown excellent selectivity for dye adsorption and separation. These metallogels also demonstrate self-healing properties, indicating potential for recyclable materials in environmental applications (Karan & Bhattacharjee, 2016).

Mechanism of Action

Mode of Action

It is known that the compound can participate in various chemical reactions, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure and function of the compound’s targets.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-[Benzyl(carboxymethyl)amino]acetic acid hydrochloride . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets.

properties

IUPAC Name |

2-[benzyl(carboxymethyl)amino]acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4.ClH/c13-10(14)7-12(8-11(15)16)6-9-4-2-1-3-5-9;/h1-5H,6-8H2,(H,13,14)(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNNIGIHJDJWUGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC(=O)O)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

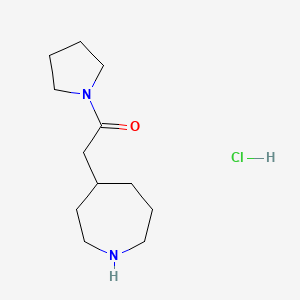

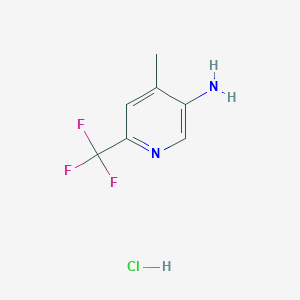

![4,8-Bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B1382381.png)